molecular formula C11H11F3OS B14073710 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one

Katalognummer: B14073710
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: ONNVCTCROXTSEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)-4-(trifluoromethyl)benzaldehyde.

    Reaction Conditions: The key reaction involves the condensation of the benzaldehyde derivative with a suitable ketone, such as propanone, under acidic or basic conditions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Wissenschaftliche Forschungsanwendungen

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one involves interactions with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The specific pathways affected depend on the biological context and the nature of the compound’s interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-one and 1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-1-one.

    Uniqueness: The presence of both the methylthio and trifluoromethyl groups in specific positions on the phenyl ring imparts unique chemical and physical properties to the compound, distinguishing it from its analogs.

Eigenschaften

Molekularformel

C11H11F3OS

Molekulargewicht

248.27 g/mol

IUPAC-Name

1-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS/c1-3-9(15)7-4-5-8(11(12,13)14)10(6-7)16-2/h4-6H,3H2,1-2H3

InChI-Schlüssel

ONNVCTCROXTSEN-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.